3-Bromothiophene-2-sulfonamide
CAS No.: 856352-92-6
Cat. No.: VC4361442
Molecular Formula: C4H4BrNO2S2
Molecular Weight: 242.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856352-92-6 |
---|---|
Molecular Formula | C4H4BrNO2S2 |
Molecular Weight | 242.11 |
IUPAC Name | 3-bromothiophene-2-sulfonamide |
Standard InChI | InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
Standard InChI Key | RRCNZYMFYRZBMH-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1Br)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name is 3-bromo-2-sulfamoylthiophene, with a canonical SMILES representation of C1=CSC(=C1Br)S(=O)(=O)N
. X-ray crystallography and NMR studies confirm its planar thiophene core, where the sulfonamide group (-SO₂NH₂) and bromine atom occupy adjacent positions, creating an electron-deficient aromatic system . This arrangement enhances electrophilic reactivity, particularly at the bromine site, facilitating cross-coupling reactions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₄BrNO₂S₂ | |
Molecular Weight | 242.11 g/mol | |
XLogP3-AA (LogP) | 1.16 | |
Topological Polar Surface Area | 60.16 Ų | |
Rotatable Bonds | 1 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Bromination: Thiophene-2-sulfonamide undergoes electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of FeCl₃, yielding 3-bromothiophene-2-sulfonamide with >75% efficiency .
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Purification: Recrystallization from methanol or dimethylformamide (DMF) achieves ≥95% purity .
Alternative routes involve Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-sulfonamide with aryl boronic acids, enabling structural diversification for drug discovery .
Industrial Manufacturing
Scaled production employs continuous flow reactors to optimize yield (85–90%) and minimize byproducts . Key challenges include bromine handling and sulfonamide group stability at high temperatures. Industrial batches are typically ≥97% pure, as verified by HPLC .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .
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Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases .
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
Melting Point | 158–162°C | DSC |
pKa (Sulfonamide NH) | 9.2 ± 0.3 | Potentiometry |
λmax (UV-Vis) | 278 nm (ε = 1,200 M⁻¹cm⁻¹) | Spectroscopy |
Biological Activity and Mechanisms
Antibacterial Efficacy
3-Bromothiophene-2-sulfonamide exhibits potent activity against New Delhi Metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae ST147, a multidrug-resistant pathogen .
Table 3: Antimicrobial Activity
Strain | MIC (μg/mL) | MBC (μg/mL) | Source |
---|---|---|---|
K. pneumoniae ST147 | 0.39 | 0.78 | |
Staphylococcus aureus | 10 | 20 | |
Escherichia coli | 15 | 30 |
Mechanism: The sulfonamide group inhibits dihydropteroate synthase (DHPS), disrupting folate synthesis, while the bromine atom enhances membrane penetration . Molecular docking reveals strong interactions with NDM-1’s active site (PDB: 5N5I), including hydrogen bonds with Asn220 and hydrophobic contacts with Val67 .
Applications in Scientific Research
Medicinal Chemistry
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Carbonic Anhydrase Inhibition: Binds to human CA IX/XII isoforms (Kd = 40–66 nM), suggesting utility in hypoxic tumors .
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Anticonvulsant Development: Analogues show >50% seizure reduction in rodent models via GABAergic modulation .
Materials Science
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Conjugated Polymers: Serves as a monomer in conductive polymers for organic solar cells (PCE = 8.2%) .
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Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) to form porous structures for CO₂ capture (Qst = 28 kJ/mol) .
Future Directions
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Structure-Activity Optimization: Introducing electron-withdrawing groups at the 4-position may enhance antibacterial potency .
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Combination Therapies: Synergy studies with β-lactam antibiotics could address NDM-1-mediated resistance .
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Environmental Impact: Biodegradation pathways remain uncharacterized; ecotoxicology studies are warranted .
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